molecular formula C13H17FN2O3 B2970829 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine CAS No. 1000052-54-9

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine

Katalognummer: B2970829
CAS-Nummer: 1000052-54-9
Molekulargewicht: 268.288
InChI-Schlüssel: BOYOEFJCLPBOGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1000052-54-9) is a piperidine derivative featuring a 1-methyl group and a 4-substituted phenoxy moiety. Its molecular formula is C₁₃H₁₇FN₂O₃, with a molecular weight of 268.28 g/mol . Predicted properties include a boiling point of 387.6±22.0 °C, density of 1.202±0.06 g/cm³, and a pKa of 8.92±0.10, suggesting moderate basicity .

Eigenschaften

IUPAC Name

4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-15-6-4-10(5-7-15)9-19-13-3-2-11(16(17)18)8-12(13)14/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYOEFJCLPBOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation, similar to other piperidine derivatives. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : Initial screenings indicate that it may possess antimicrobial activity against certain bacterial strains, potentially through disruption of cell wall synthesis or inhibition of metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Nitro Group Influence : The presence of the nitro group at the para position on the phenyl ring enhances lipophilicity, which may improve cellular uptake.
  • Fluorine Substitution : The fluorine atom contributes to increased binding affinity towards target proteins, which is essential for its anticancer and antimicrobial activities.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Test Cell Line IC50 (µM) Notes
AntiproliferativeA549 (Lung cancer)5.0Comparable to standard anticancer agents
AntimicrobialE. coli10.0Effective against gram-negative bacteria
Anti-inflammatoryRAW 264.7 (Macrophage)20.0Reduced TNF-α production significantly

These results indicate that the compound has promising biological activities that warrant further investigation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound significantly reduced cell viability in A549 cells, with an IC50 value of 5 µM, suggesting its potential as a lead compound for lung cancer therapy.
  • Infection Control : Another investigation reported that at a concentration of 10 µM, the compound inhibited E. coli growth by over 70%, indicating its potential as an antimicrobial agent.
  • Inflammation Reduction : In macrophage models, treatment with this compound led to a notable decrease in pro-inflammatory cytokines, suggesting its utility in conditions characterized by excessive inflammation.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

  • Structural Flexibility : Positional isomerism (e.g., 2-nitro vs. 4-nitro) significantly alters electronic properties and biological targeting .
  • Enzyme Selectivity : Saturation of the piperidine ring (tetrahydropyridine vs. piperidine) impacts MAO-A/B selectivity and imaging agent performance .
  • Applications : The target compound’s methyl group may enhance lipophilicity for blood-brain barrier penetration, whereas hydrochloride salts improve solubility for in vivo studies .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. Store the compound away from strong oxidizers and heat sources in a cool, dry environment. In case of skin contact, wash immediately with water for 15 minutes . For spill management, use inert absorbents and avoid generating dust. Regularly review Safety Data Sheets (SDS) for updates on hazard classification .

Q. How can researchers confirm the structural identity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify functional groups (e.g., nitro, fluoro) via characteristic absorption bands.
  • ¹H/¹³C NMR : Confirm substituent positions and piperidine ring conformation. For example, the methyl group on the piperidine nitrogen will show a singlet at ~2.3 ppm in ¹H NMR.
  • Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) for validation .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A typical approach involves:

Mannich Reaction : React 1-methylpiperidine with formaldehyde and 2-fluoro-4-nitrophenol under acidic conditions (e.g., H₂SO₄) to form the methylene bridge.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Yield Optimization : Adjust stoichiometry of formaldehyde to avoid over-alkylation. Monitor reaction progress via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature NMR : Assess dynamic behavior of the piperidine ring.
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities.
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent orientation. Cross-validate with computational models (e.g., molecular docking) .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?

  • Methodological Answer : Low yields often stem from side reactions (e.g., nitro group reduction). Mitigation steps:

  • Protecting Groups : Temporarily shield reactive sites (e.g., nitro) during alkylation steps.
  • Catalyst Screening : Test palladium or nickel catalysts for selective reductions.
  • Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation. For example, optimize the reduction step (H₂/Pd-C) by controlling hydrogen pressure and reaction time .

Q. How should researchers evaluate the acute toxicity profile of this compound?

  • Methodological Answer : Follow OECD Guidelines 423 (Acute Oral Toxicity):

In Vivo Testing : Administer graded doses (50–300 mg/kg) to rodent models. Monitor mortality, clinical signs, and histopathology.

LD₅₀ Calculation : Use probit analysis to determine median lethal dose.

Mechanistic Studies : Assess metabolite formation via LC-MS/MS and screen for hepatorenal toxicity biomarkers (e.g., ALT, creatinine) .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs.
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes, receptors) using AutoDock Vina.
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties and toxicity risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.